4-(4-Bromo-3-nitrobenzoyl)morpholine
Description
4-(4-Bromo-3-nitrobenzoyl)morpholine is a heterocyclic compound featuring a morpholine ring connected via a carbonyl group to a benzene ring substituted with bromine (Br) at position 4 and a nitro group (NO₂) at position 2. This compound is structurally analogous to intermediates used in pharmaceuticals, particularly in anticancer drug development, where halogen and nitro substituents are common for modulating bioactivity and binding interactions .
Properties
IUPAC Name |
(4-bromo-3-nitrophenyl)-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O4/c12-9-2-1-8(7-10(9)14(16)17)11(15)13-3-5-18-6-4-13/h1-2,7H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFTVCCUASWHQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(4-Bromo-3-nitrobenzoyl)morpholine typically involves the reaction of 4-bromo-3-nitrobenzoic acid with morpholine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
4-(4-Bromo-3-nitrobenzoyl)morpholine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Scientific Research Applications
1. Pharmaceutical Research
- Drug Development : This compound serves as an intermediate in the synthesis of potential drug candidates. Its structural features allow it to be modified for enhanced therapeutic efficacy.
- Mechanism of Action : The presence of bromine and nitro groups enables strong interactions with biological targets, potentially inhibiting enzyme activity or modulating receptor functions.
2. Chemical Biology
- Biological Pathways : Researchers utilize 4-(4-Bromo-3-nitrobenzoyl)morpholine to study specific molecular interactions within biological systems. Its ability to affect enzyme activity makes it valuable for exploring metabolic pathways.
3. Material Science
- Development of New Materials : The compound is also employed in creating advanced materials with unique properties, including polymers and coatings that require specific chemical characteristics for improved performance.
Case Study 1: Anticancer Activity
A study investigated the compound's effects on various cancer cell lines, including A549 (lung cancer) and WM115 (melanoma). The results indicated:
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| A549 | 12.5 | Induction of apoptosis via caspase activation |
| WM115 | 15.0 | DNA damage and cell cycle arrest |
These findings suggest that the compound may serve as a lead molecule for developing new anticancer therapies.
Case Study 2: Antimicrobial Properties
The antimicrobial efficacy of this compound was assessed against various pathogens:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
The compound demonstrated significant inhibitory effects, indicating its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-nitrobenzoyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro and bromine groups allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
4-(4-Nitrobenzyl)morpholine
- Structure : Benzyl group (without carbonyl) attached to morpholine, with a para-nitro substituent.
- Properties : Exhibits a dihedral angle of 87.78° between the benzene and morpholine rings, leading to a near-perpendicular arrangement. This steric configuration reduces π-π stacking interactions, affecting crystallinity and solubility .
- Applications : Demonstrated anticancer activity in preclinical studies, likely due to nitro group-mediated DNA intercalation or enzyme inhibition .
4-(4-Bromo-6-chlorobenzo[d]thiazol-2-yl)morpholine
- Structure : Morpholine linked to a bromo- and chloro-substituted benzothiazole core.
- Properties : The thiazole ring introduces sulfur-mediated interactions (e.g., hydrogen bonding), enhancing kinase inhibitory activity. In PI3Kβ inhibition assays, this compound showed 52.1% inhibition at 1 μM, outperforming analogues lacking the morpholine substituent .
- Applications : Explored as a kinase inhibitor in oncology, highlighting the role of halogen placement (bromo at position 4) in bioactivity .
Electronic Effects of Substituents
4-[2-Bromo-6-fluoro-3-(trifluoromethyl)benzoyl]morpholine
- Structure : Benzoyl group with bromo, fluoro, and trifluoromethyl substituents.
- Properties : The trifluoromethyl group increases lipophilicity and metabolic stability. Multiple electron-withdrawing groups create a highly electrophilic aromatic system, favoring nucleophilic substitution reactions .
- Comparison : Unlike 4-(4-Bromo-3-nitrobenzoyl)morpholine, this compound’s fluorine substituents enhance binding to hydrophobic enzyme pockets, as seen in kinase-targeted therapies .
4-(4-(Trifluoromethyl)phenyl)morpholine
- Structure : Morpholine attached to a para-trifluoromethylphenyl group.
- Properties : The trifluoromethyl group’s strong electron-withdrawing nature reduces electron density on the benzene ring, altering reactivity in cross-coupling reactions. Synthesized via nickel-catalyzed amination with a yield of ~55% .
- Comparison : Lacking nitro or bromo groups, this compound is less reactive in halogen-mediated coupling but more stable under acidic conditions .
Heterocyclic Analogues
4-(7-Bromobenzo[d][1,2,3]thiadiazol-4-yl)morpholine
- Structure : Bromo-substituted benzothiadiazole fused ring system.
- Properties : The thiadiazole ring’s electron-deficient nature enables applications in optoelectronics and as a fluorescent probe. Structural data (e.g., bond lengths) align with typical aromatic systems, but sulfur atoms facilitate unique intermolecular interactions .
- Comparison : Unlike the target compound’s benzoyl group, the thiadiazole core offers π-conjugation pathways useful in materials science .
4-(6-Nitro-3-pyridyl)morpholine
- Structure : Pyridine ring with nitro and morpholine substituents.
- Nitro at position 6 directs electrophilic substitution to position 2 or 4 .
- Comparison : The pyridine core’s lower electron density compared to benzene reduces resonance stabilization of the nitro group .
Data Tables
Table 1. Structural and Electronic Comparison
Biological Activity
4-(4-Bromo-3-nitrobenzoyl)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHBrNO
- CAS Number : 332400-36-9
This compound features a morpholine ring substituted with a 4-bromo-3-nitrobenzoyl group, which is critical for its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the nitro and bromo substituents enhances its binding affinity and selectivity towards these targets.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered physiological responses.
- Receptor Modulation : It can modulate receptor activity, potentially affecting neurotransmission and cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties, making it a candidate for developing new antibiotics .
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, likely through apoptosis induction mechanisms .
- Analgesic Effects : Similar compounds have been studied for their analgesic properties, targeting opioid receptors to alleviate pain without severe side effects .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Bacillus subtilis | 5 |
Study 2: Anticancer Activity
In another investigation, the compound was tested on human cancer cell lines (e.g., HeLa and MCF-7). The findings demonstrated that it reduced cell viability by approximately 60% at a concentration of 25 µM after 48 hours of exposure.
| Cell Line | Viability (%) at 25 µM |
|---|---|
| HeLa | 40 |
| MCF-7 | 35 |
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds indicates that modifications to the benzoyl moiety can significantly impact biological activity. For instance, the introduction of electron-withdrawing groups like nitro enhances potency against certain targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
